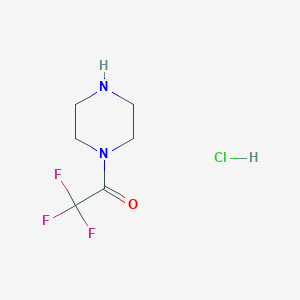

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-1-10-2-4-11;/h10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIKRYCMRPFILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245487-45-0 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245487-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile building block in medicinal chemistry. The document details the core synthesis pathway, experimental protocols, and relevant data, presented in a clear and structured format to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The incorporation of the trifluoroacetyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide outlines a common and effective pathway for the preparation of this important synthetic intermediate.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

N-Trifluoroacetylation of Piperazine: This step involves the reaction of piperazine with a suitable trifluoroacetylating agent to form the intermediate, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone.

-

Hydrochlorination: The subsequent reaction of the trifluoroacetylated piperazine with hydrochloric acid yields the final hydrochloride salt, which often exhibits improved stability and handling characteristics.

A general scheme for this synthesis is presented below:

Caption: General synthesis pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on established chemical principles.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Piperazine | Anhydrous, 99% | Standard chemical supplier |

| Trifluoroacetic Anhydride | ≥99% | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |

| Diethyl ether | Anhydrous | Standard chemical supplier |

| Hydrochloric acid | 2M solution in diethyl ether | Standard chemical supplier |

| Sodium sulfate | Anhydrous | Standard chemical supplier |

| Triethylamine | ≥99% | Standard chemical supplier |

Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.1 equivalents) dropwise.

-

Slowly add trifluoroacetic anhydride (1.05 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone.

Synthesis of this compound

Procedure:

-

Dissolve the crude 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether (1.1 equivalents) to the stirred solution.

-

A precipitate should form upon addition of the HCl solution.

-

Continue stirring at 0 °C for 30 minutes.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value |

| Molecular Formula | C₆H₁₀ClF₃N₂O |

| Molecular Weight | 218.60 g/mol [1] |

| CAS Number | 245487-45-0[1][2] |

| Typical Yield | 85-95% |

| Purity (Typical) | ≥95%[1] |

| Appearance | White to off-white solid |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and structured overview of the synthesis of this compound. The presented pathway and experimental protocols offer a reliable method for the preparation of this important building block for researchers and professionals in the field of drug development. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS Number: 245487-45-0). Due to the limited availability of experimentally determined data in public literature, this document combines established molecular identifiers with computationally predicted values to offer a detailed profile of the compound. It also includes generalized experimental protocols for determining key physicochemical parameters and a representative synthesis workflow. This guide is intended to support research, development, and formulation activities involving this compound.

Chemical Identity and Structure

This compound is a chemical compound featuring a piperazine ring acylated with a trifluoroacetyl group, presented as a hydrochloride salt.

| Identifier | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone;hydrochloride | N/A |

| CAS Number | 245487-45-0 | [1] |

| Molecular Formula | C₆H₁₀ClF₃N₂O | [1] |

| Molecular Weight | 218.6 g/mol | [1] |

| Canonical SMILES | C1CN(CCN1)C(=O)C(F)(F)F.Cl | [2] |

| InChI Key | JLIKRYCMRPFILF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A thorough search of scientific literature and chemical databases did not yield experimentally determined values for several key physicochemical properties of this compound. The following table includes both known and computationally predicted data. It is crucial to note that predicted values are estimations and should be confirmed by experimental analysis.

| Property | Value | Method | Source |

| Melting Point | Data not available | Experimental | N/A |

| Boiling Point | Data not available | Experimental | N/A |

| pKa | Data not available | Experimental | N/A |

| Solubility | Data not available | Experimental | N/A |

Predicted Physicochemical Properties

Computationally predicted properties for the free base or related salts can provide initial estimates for the behavior of the hydrochloride salt. The following data is for a structurally related compound, which may offer some insight, but should be used with caution.

| Property (for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate) | Predicted Value | Source |

| Molecular Weight | 296.17 g/mol | [3] |

| Topological Polar Surface Area | 69.6 Ų | [3] |

| Complexity | 258 | [3] |

Experimental Protocols

While specific experimental data for the target compound is lacking, the following sections describe standard methodologies for determining the key physicochemical properties. These protocols can be adapted for the analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature probe is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle melts are recorded as the melting range.

Solubility Determination

Aqueous solubility is a crucial parameter for drug development, influencing absorption and bioavailability.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, buffer of a certain pH) in a flask.

-

Agitation: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

The pKa value(s) indicate the ionization state of a molecule at different pH values, which significantly affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Synthesis and Analysis Workflow

As no specific biological signaling pathways involving this compound have been identified in the literature, a generalized experimental workflow for its synthesis and purification is presented below. The synthesis of this compound typically involves the N-acylation of piperazine.

Caption: Generalized workflow for the synthesis of this compound.

General Synthesis Protocol

The synthesis of this compound can be achieved through the acylation of piperazine with a trifluoroacetylating agent, followed by conversion to the hydrochloride salt.

-

N-Acylation: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane. The solution is cooled in an ice bath. A trifluoroacetylating agent, such as trifluoroacetic anhydride, is added dropwise while maintaining the low temperature. The reaction is stirred for a specified period to allow for complete acylation.

-

Work-up: The reaction mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize any excess acid. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude free base. This may be purified further by column chromatography if necessary.

-

Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise until precipitation is complete.

-

Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound. While experimentally determined data for several key parameters are currently unavailable, the provided molecular identifiers, predicted values, and generalized experimental protocols offer a valuable resource for scientists and researchers. The included synthesis workflow provides a logical framework for the preparation of this compound. It is strongly recommended that the predicted values be validated through laboratory experiments to ensure accuracy for any application.

References

Technical Guide: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS 245487-45-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a versatile fluorinated building block with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and analytical characterization.

Chemical Properties and Data

This compound is a stable, solid compound. The trifluoroacetyl group significantly influences the electronic properties of the piperazine ring, making it a valuable synthon for introducing the trifluoromethyl moiety into more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 245487-45-0 | [1][2] |

| Molecular Formula | C₆H₁₀ClF₃N₂O | [1] |

| Molecular Weight | 218.6 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

General Synthesis Pathway

The synthesis commences with the N-acylation of piperazine with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride, in an appropriate solvent. The resulting free base, 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone, is then treated with hydrochloric acid to yield the hydrochloride salt.

Postulated Experimental Protocol

Step 1: Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (Free Base)

-

In a round-bottom flask, dissolve piperazine in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add one equivalent of trifluoroacetic anhydride dropwise to the cooled solution with vigorous stirring. The use of a single equivalent is crucial to favor mono-acylation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and then with brine.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base.

-

Purification of the free base can be achieved by column chromatography or distillation if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

-

Dry the final product under vacuum to yield this compound.

Analytical Data

Detailed analytical data for this specific compound is not widely published. The following tables represent expected and inferred data based on the analysis of similar piperazine derivatives.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the piperazine ring protons, typically in the range of 3-4 ppm. The protons on the nitrogen adjacent to the trifluoroacetyl group will likely be deshielded and appear further downfield. |

| ¹³C NMR | Resonances for the piperazine ring carbons. The carbonyl carbon of the trifluoroacetyl group will appear significantly downfield. The trifluoromethyl carbon will also be a characteristic signal. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ for the free base (C₆H₉F₃N₂O) at m/z 183.07. |

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound, the piperazine moiety is a well-established pharmacophore found in a wide range of biologically active compounds. Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including but not limited to:

-

Antipsychotics: Many atypical antipsychotics feature a piperazine ring.

-

Antidepressants: Certain antidepressants incorporate the piperazine scaffold.

-

Antihistamines: A number of H1 receptor antagonists are piperazine derivatives.

-

Anticancer Agents: The piperazine ring is present in several kinase inhibitors used in oncology.

-

Antimicrobial Agents: Some piperazine-containing compounds exhibit antibacterial and antifungal properties.[3]

The introduction of a trifluoroacetyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially enhancing its metabolic stability, membrane permeability, and receptor binding affinity. Therefore, this compound serves as a valuable starting material for the synthesis of novel, fluorinated piperazine derivatives for screening in various drug discovery programs.

Handling and Storage

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorinated piperazine derivatives. Its utility in introducing a trifluoroacetylated piperazine moiety makes it a compound of interest for researchers in medicinal chemistry and drug development. While detailed experimental and biological data for this specific compound are limited in the public domain, this guide provides a foundational understanding of its properties and potential applications based on established chemical principles and the known pharmacology of related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of new therapeutic agents.

References

Molecular structure and weight of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a theoretical synthesis pathway for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride. This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications.

Molecular Structure and Properties

This compound is a salt composed of the protonated 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone cation and a chloride anion. The core structure features a piperazine ring acylated with a trifluoroacetyl group. The presence of the trifluoromethyl group can significantly influence the compound's chemical and biological properties, including its metabolic stability and binding affinity to target proteins.

Physicochemical Data

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 245487-45-0 | [1][2] |

| Molecular Formula | C₆H₁₀ClF₃N₂O | [1][2] |

| Molecular Weight | 218.6 g/mol | [1][2] |

| Canonical SMILES | C1CN(CCN1)C(=O)C(F)(F)F.Cl | |

| InChI Key | JLIKRYCMRPFILF-UHFFFAOYSA-N | |

| Purity | Min. 95% (as commercially available) | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and robust synthetic approach involves the acylation of piperazine with a trifluoroacetylating agent. This reaction is a standard method for forming amide bonds.

General Synthesis Protocol: Acylation of Piperazine

The synthesis can be conceptually broken down into two main steps: the acylation of a protected piperazine, followed by deprotection and salt formation.

Step 1: Acylation of a Protected Piperazine

To control the regioselectivity of the acylation and prevent di-acylation, a mono-protected piperazine, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine), is a suitable starting material.

-

Reaction: N-Boc-piperazine is reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.

-

Work-up: Following the completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is typically washed with an aqueous solution to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-4-(trifluoroacetyl)piperazine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Reaction: The Boc-protecting group is removed from the N-Boc-4-(trifluoroacetyl)piperazine by treatment with a strong acid. A common method is to dissolve the protected intermediate in a solvent like dioxane or methanol and add a solution of hydrochloric acid in the same solvent or as a concentrated aqueous solution.

-

Isolation: The desired product, this compound, will typically precipitate from the reaction mixture as a white solid. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum.

The overall synthetic workflow is depicted in the diagram below.

Figure 1: Conceptual workflow for the synthesis of this compound.

Conclusion

This technical guide provides foundational information on this compound for professionals in the fields of research and drug development. The provided data and theoretical synthesis protocol offer a starting point for the utilization of this valuable chemical intermediate in the design and synthesis of novel compounds. Experimental validation of the proposed synthesis and a full characterization of the compound's properties are recommended for any practical application.

References

Spectroscopic and Synthetic Profile of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (C₆H₁₀ClF₃N₂O, Molecular Weight: 218.60 g/mol ). Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic characteristics based on analogous compounds and fundamental principles of NMR and mass spectrometry. A plausible synthetic route and detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in drug development.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 4H | -CH₂- (adjacent to N-CO) |

| ~3.2 - 3.4 | Triplet | 4H | -CH₂- (adjacent to N⁺H₂) |

| ~9.5 - 11.0 | Broad Singlet | 2H | -N⁺H₂- |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 (quartet, J ≈ 35 Hz) | C=O |

| ~117 (quartet, J ≈ 285 Hz) | -CF₃ |

| ~45 - 48 | -CH₂- (adjacent to N-CO) |

| ~42 - 44 | -CH₂- (adjacent to N⁺H₂) |

Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Fragment |

| 183.07 | [M+H]⁺ (of the free base) |

| 114.05 | [M - COCF₃]⁺ |

| 85.06 | [Piperazine fragment]⁺ |

| 69.00 | [CF₃]⁺ |

Experimental Protocols

The following sections detail a plausible synthetic route and the methodologies for acquiring the spectroscopic data.

Synthesis of this compound

A common method for the synthesis of N-acylated piperazines involves the reaction of piperazine with an acylating agent.

Materials:

-

Piperazine

-

Ethyl trifluoroacetate

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

Reaction Setup: A solution of piperazine (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Acylation: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the cooled piperazine solution with continuous stirring.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of methanol.

-

Salt Formation: A solution of hydrochloric acid in diethyl ether is added dropwise to the methanolic solution of the product until precipitation is complete.

-

Isolation: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: 5-10 mg of the synthesized compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse programs are used for acquiring ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is employed.

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The analysis is performed in positive ion mode. The sample is introduced into the ion source via direct infusion or through a liquid chromatography system. A full scan mass spectrum is acquired to determine the molecular ion, followed by fragmentation analysis (MS/MS) to identify characteristic fragment ions.

Caption: Workflow for spectroscopic analysis.

Commercial Suppliers and Technical Guide for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No. 245487-45-0), a key building block in medicinal chemistry. This document details commercial suppliers, pricing, and purity, alongside plausible experimental protocols for its synthesis and analysis. Furthermore, it explores the role of the trifluoroacetyl piperazine moiety in drug discovery, with a focus on its application as a modulator of the CXCR3 signaling pathway.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key information from several listed suppliers.

| Supplier | Product Number/CAS No. | Purity | Quantity | Price (EUR) |

| CymitQuimica (Biosynth) | 3D-VJA48745 | Min. 95% | 5g | €478.00[1] |

| ChemicalBook | 245487-45-0 | Not specified | Varies | Inquire |

| Ambeed | 6511-88-2 (non-hydrochloride) | 97% | Varies | Inquire |

| ChemScene | CS-W001427 (related piperidine analog) | ≥97% | Varies | Inquire |

| Sigma-Aldrich | Not directly listed | - | - | - |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 245487-45-0[1] |

| Molecular Formula | C₆H₁₀ClF₃N₂O[1] |

| Molecular Weight | 218.6 g/mol [1] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocols

Synthesis of this compound

The following is a plausible, general method for the synthesis of this compound, adapted from procedures for related compounds. This protocol involves the trifluoroacetylation of a protected piperazine, followed by deprotection and salt formation.

Experimental Workflow

References

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as a versatile building block

A Technical Guide to the Strategic Application of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoroacetyl group, in particular, serves as a critical pharmacophore and a versatile synthetic handle. This compound has emerged as a key building block for introducing the trifluoroacetylpiperazine moiety, enabling the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of its application, focusing on the synthesis of potent CXCR3 modulators for the treatment of autoimmune diseases.

Chemical Properties and Synthetic Utility

This compound is a stable, easy-to-handle reagent that serves as a precursor to 1-(trifluoroacetyl)piperazine. This activated piperazine derivative is highly reactive towards nucleophilic substitution and coupling reactions, making it an ideal starting material for creating diverse libraries of compounds.

| Property | Value |

| CAS Number | 245487-45-0 |

| Molecular Formula | C₆H₁₀ClF₃N₂O |

| Molecular Weight | 218.6 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Application in the Synthesis of CXCR3 Modulators

A significant application of this building block is in the synthesis of 2-([1][2][3]triazol-1-yl)-1-[4-(2-trifluoromethyl-thiazol-5-yl)-piperazin-1-yl]-ethanone derivatives, a class of potent modulators of the C-X-C chemokine receptor 3 (CXCR3).[4] CXCR3 is a G protein-coupled receptor that plays a pivotal role in the inflammatory response and is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] By blocking the interaction of CXCR3 with its inflammatory chemokine ligands (CXCL9, CXCL10, and CXCL11), these synthesized compounds can mitigate the downstream inflammatory cascade.[1][5]

The following table summarizes the structure-activity relationship (SAR) for a series of CXCR3 modulators, highlighting the impact of substitutions on their inhibitory activity.

| Compound ID | R¹ | R² | R³ | CXCR3 IC₅₀ (nM) |

| 1a | H | H | H | 15 |

| 1b | CH₃ | H | H | 8 |

| 1c | H | CH₃ | H | 22 |

| 1d | H | H | Cl | 12 |

| 1e | CH₃ | CH₃ | H | 5 |

Note: Data is representative and compiled from patent literature for illustrative purposes.

Experimental Protocols

General Procedure for the Synthesis of 2-([1][2][3]triazol-1-yl)-1-[4-(aryl)-piperazin-1-yl]-ethanone Derivatives:

This protocol outlines a typical synthetic route starting from a piperazine derivative, which can be prepared using this compound.

Step 1: Synthesis of the Piperazine Intermediate

A solution of this compound is neutralized with a suitable base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield 1-(piperazin-1-yl)-2,2,2-trifluoroethan-1-one. This intermediate is then reacted with a suitable aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) under basic conditions (e.g., Cs₂CO₃) in a solvent like dioxane to yield the N-aryl-trifluoroacetylpiperazine. The trifluoroacetyl group can then be removed under basic conditions to provide the free N-arylpiperazine.

Step 2: Coupling with 2-chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one

To a solution of the N-arylpiperazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and then 2-chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one (1.1 eq) is added. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-([1][2][3]triazol-1-yl)-1-[4-(aryl)-piperazin-1-yl]-ethanone derivative.

Mandatory Visualizations

Caption: Synthetic workflow from the building block to the final CXCR3 modulator and its biological target.

Caption: Simplified CXCR3 signaling pathway and the point of intervention by the synthesized modulators.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent CXCR3 modulators highlights its importance in the development of novel therapies for autoimmune and inflammatory diseases. The straightforward incorporation of the trifluoroacetylpiperazine moiety allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. As the demand for targeted and effective therapeutics continues to grow, the strategic use of fluorinated building blocks like this will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. CXCR3, inflammation, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The CXC Chemokine Receptor 3 Inhibits Autoimmune Cholangitis via CD8+ T Cells but Promotes Colitis via CD4+ T Cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]

An In-depth Technical Guide to Trifluoroacetyl Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trifluoroacetyl piperazine derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of the trifluoroacetyl group to the versatile piperazine scaffold can profoundly influence the physicochemical properties and biological activity of the parent molecule, leading to enhanced potency, selectivity, and pharmacokinetic profiles. This document details the synthesis, pharmacological activities, and analytical characterization of these derivatives, supported by experimental protocols and quantitative data.

Introduction to Piperazine and the Role of Trifluoroacetylation

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, and antimicrobial agents.[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of molecular properties to optimize interactions with biological targets.[3]

Trifluoroacetylation, the introduction of a CF3CO- group, is a key chemical modification in drug design. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electron density of the piperazine nitrogen, impacting its basicity and hydrogen bonding capacity. This modification can lead to:

-

Enhanced Lipophilicity: Improving membrane permeability and oral bioavailability.

-

Increased Metabolic Stability: The C-F bond is highly stable, resisting metabolic degradation.

-

Altered Receptor Binding: The trifluoroacetyl group can introduce new interactions with target proteins, potentially increasing affinity and selectivity.

-

Improved Analytical Properties: Trifluoroacetyl derivatives are often more volatile and thermally stable, making them suitable for analysis by gas chromatography (GC).[4]

Synthesis of Trifluoroacetyl Piperazine Derivatives

The primary method for the synthesis of trifluoroacetyl piperazine derivatives involves the acylation of a piperazine nitrogen with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA).

A general synthetic workflow is presented below:

Caption: General workflow for the synthesis of trifluoroacetyl piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(Trifluoroacetyl)piperidine

The following protocol is adapted from a procedure for the synthesis of 1-(trifluoroacetyl)piperidine and is representative of the synthesis of N-trifluoroacetylated cyclic amines.[5]

Materials:

-

Piperidine (or piperazine)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoroacetic anhydride (TFAA)

-

Water

-

Saturated sodium bicarbonate solution

-

Dilute hydrochloric acid (HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a mixture of dichloromethane and triethylamine, add piperidine (1.0 equivalent).

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.4 equivalents) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with water, saturated sodium bicarbonate solution, and dilute HCl.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Synthesis of 1,4-Bis(trifluoroacetyl)piperidine

A patent describes the synthesis of 1,4-bis(trifluoroacetyl)piperidine from 4-piperidine carboxylic acid.[6]

Procedure:

-

To a solution of 4-piperidine carboxylic acid in toluene, slowly add trifluoroacetic anhydride at room temperature.[6]

-

Cool the reaction mixture to 0°C in an ice bath and slowly add pyridine.[6]

-

After the addition is complete, warm the reaction to 50°C.[6]

-

The resulting product can be further purified and characterized.[6]

Table 1: Synthesis and Spectral Data for a Trifluoroacetylated Piperidine Derivative [6]

| Compound Name | Yield | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹⁹F NMR (CDCl₃, 400 MHz) δ (ppm) | MS-ESI (m/z) |

| 1-Benzyl-3-trifluoroacetyl phenylpiperidine | - | 7.15–7.36 (m, 5H), 3.31–3.63 (m, 3H), 3.51 (s, 2H), 1.93–2.34 (m, 4H), 1.38–1.80 (m, 2H) | -77.49, -83.58 | cal. 271; found: 272 (M+H)⁺, 290 (M+H₂O+H)⁺, 304 (M+MeOH+H)⁺ |

Pharmacological Activities of Trifluoroacetyl Piperazine Derivatives

Piperazine derivatives exhibit a wide range of pharmacological activities, and the introduction of a trifluoroacetyl group can modulate these activities. Key areas of interest include their effects on the central nervous system and their antimicrobial and anti-inflammatory properties.

Central Nervous System Activity: Monoamine Oxidase (MAO) Inhibition

Many piperazine derivatives exert their effects on the central nervous system by interacting with the monoamine neurotransmitter system.[2][3] This includes interactions with dopamine, serotonin, and norepinephrine pathways. A key enzyme in this system is Monoamine Oxidase (MAO), which is responsible for the degradation of these neurotransmitters.[7][8] Inhibition of MAO increases the synaptic availability of monoamines, which is a mechanism for antidepressant and anxiolytic drugs.[7][8]

Caption: Mechanism of action of MAO-inhibiting trifluoroacetyl piperazine derivatives.

Table 2: MAO-B Inhibitory Activity of N-methyl-piperazine Chalcones [9]

| Compound | R | IC₅₀ for MAO-B (µM) | Selectivity Index (SI) for MAO-B |

| 2k | 3-CF₃, 4-F | 0.71 | 56.34 |

| 2n | 2-F, 5-Br | 1.11 | 16.04 |

Note: While these are not directly trifluoroacetyl derivatives, the presence of a trifluoromethyl group in the most potent compound (2k) highlights the potential of fluorine-containing piperazine derivatives as MAO inhibitors.

The following is a representative protocol for determining the IC₅₀ value of a test compound for MAO-A.[1][5][6][10]

Materials:

-

Human recombinant MAO-A enzyme

-

p-Tyramine (substrate)

-

Test inhibitor (trifluoroacetyl piperazine derivative)

-

Clorgyline (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagent (e.g., Amplex Red, horseradish peroxidase)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the test inhibitor dilutions to the respective wells. For the control (uninhibited) wells, add DMSO.

-

Reaction Initiation: Add the substrate (p-tyramine) and the detection reagent to each well to start the reaction.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the reaction rates to the control (100% activity). Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Antimicrobial Activity

Piperazine derivatives have been investigated for their antimicrobial properties.[4][11][12][13][14][15] The introduction of a trifluoroacetyl group can enhance this activity.

Table 3: Antimicrobial Activity of Piperazine Derivatives [11]

| Compound Class | Test Organism | MIC (µg/mL) |

| Sparfloxacin and Gatifloxacin derivatives | S. aureus | 1-5 |

| Sparfloxacin and Gatifloxacin derivatives | E. faecalis | 1-5 |

Note: This table shows data for fluoroquinolone-piperazine derivatives, indicating the potential for fluorine-containing piperazine compounds to have significant antimicrobial activity.

The following protocol outlines the broth microdilution method for determining the MIC of a compound.[16]

Materials:

-

Trifluoroacetyl piperazine derivatives (test compounds)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, as a positive control)

-

DMSO

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Procedure:

-

Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in MHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Some N-trifluoroacetyl derivatives of heterocyclic compounds have shown potential as anti-inflammatory agents.[12] While specific data for trifluoroacetyl piperazine derivatives is limited, related compounds have demonstrated promising activity.[14][17][18]

Table 4: Anti-inflammatory Activity of Novel Piperazine Derivatives [14]

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |

| 5c | 87 | 93 |

| 5g | 82 | 88 |

| 5h | 78 | 85 |

| 10l | 85 | 90 |

| 10m | 80 | 86 |

| 10n | 75 | 82 |

| 10r | 70 | 78 |

| Dexamethasone (1 µM) | 71 | 84 |

Analytical Characterization

The characterization of trifluoroacetyl piperazine derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation. The ¹⁹F NMR spectrum provides a clear signal for the trifluoroacetyl group.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[6][19]

-

Infrared (IR) Spectroscopy: Can identify the characteristic carbonyl stretching frequency of the trifluoroacetyl group.[19]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.[20]

-

Gas Chromatography (GC): The increased volatility of trifluoroacetyl derivatives makes them amenable to GC analysis, often coupled with mass spectrometry (GC-MS).[4]

Conclusion

Trifluoroacetyl piperazine derivatives represent a promising class of compounds for drug discovery and development. The trifluoroacetyl group can significantly enhance the pharmacological and pharmacokinetic properties of the piperazine scaffold. The synthetic routes to these compounds are well-established, and a variety of analytical techniques are available for their characterization. Further research into the specific biological activities of a wider range of trifluoroacetyl piperazine derivatives is warranted to fully explore their therapeutic potential. This guide provides a solid foundation for researchers and scientists entering this exciting field.

References

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. ijcmas.com [ijcmas.com]

- 3. researchgate.net [researchgate.net]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. neuroquantology.com [neuroquantology.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel indole-piperazine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

The Trifluoroacetyl Group in Piperazine Chemistry: A Technical Guide to Reactivity and Application

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to influence the physicochemical properties of drug candidates.[1] Protecting one of the two secondary amine functionalities is a common and often critical step in the multi-step synthesis of complex piperazine derivatives.[1][2] Among the various amine protecting groups, the trifluoroacetyl (TFAc or Tfa) group offers a unique reactivity profile that makes it a valuable tool for researchers and drug development professionals. This technical guide provides an in-depth examination of the reactivity of the trifluoroacetyl group in piperazine compounds, detailing its application, cleavage, and the experimental protocols necessary for its successful manipulation.

Core Reactivity of the N-Trifluoroacetyl Group

The trifluoroacetyl group is a powerful electron-withdrawing moiety due to the high electronegativity of the three fluorine atoms. This property significantly influences the chemistry of the adjacent amide bond. Unlike typical alkyl or aryl amides, which are famously stable, the N-trifluoroacetyl amide bond is highly polarized.[3][4][5] This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The primary utility of the trifluoroacetyl group stems from its stability under acidic conditions.[6] This characteristic allows for orthogonal protection strategies in complex syntheses. For instance, a molecule containing both a Boc-protected amine and a TFAc-protected piperazine can be selectively deprotected. The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), leaving the TFAc group intact.[7][8] The TFAc group is then typically removed under basic conditions, to which groups like Boc and Cbz are generally stable.[6][9]

Synthesis of N-Trifluoroacetyl Piperazines

The introduction of a trifluoroacetyl group onto a piperazine nitrogen is a straightforward acylation reaction. The most common and efficient method involves the use of trifluoroacetic anhydride (TFAA) in the presence of an organic base.[10][11]

Caption: General synthesis of N-Trifluoroacetyl piperazines.

Cleavage (Deprotection) of the Trifluoroacetyl Group

The removal of the TFAc group is its most critical reaction in synthesis. Due to its susceptibility to nucleophiles, the deprotection is most commonly achieved under basic conditions.

Basic Hydrolysis

Mild to strong basic conditions readily cleave the TFAc group. The choice of base and solvent system can be tailored to the substrate's sensitivity and solubility. Common reagents include:

-

Aqueous Piperidine: Particularly useful in solid-phase synthesis contexts, aqueous piperidine is effective for TFAc removal.[6]

-

Alkali Metal Hydroxides/Carbonates: Solutions of NaOH, KOH, Na₂CO₃, or K₂CO₃ in water and/or methanol are widely used for efficient hydrolysis.

-

Ammonia: A solution of ammonia in methanol provides a mild alternative for sensitive substrates.

Reductive Cleavage

While less common than basic hydrolysis, reductive methods can also be employed. Sodium borohydride (NaBH₄) in a mixed solvent system of ethanol and tetrahydrofuran has been shown to remove the TFAc group, particularly in the context of solid-phase peptide synthesis.[12]

Quantitative Data on Deprotection Reactions

The following table summarizes various conditions reported for the cleavage of the trifluoroacetyl group from amine functionalities, which are directly applicable to N-trifluoroacetyl piperazine systems.

| Reaction Type | Substrate Type | Reagents and Conditions | Reaction Time | Yield (%) | Reference |

| Basic Cleavage | N-TFA-Lysine (on resin) | 2 M aqueous piperidine | Not Specified | Effective | [6] |

| Basic Hydrolysis | General Trifluoroacetamide | Base hydrolysis (e.g., NaOH/MeOH) | Not Specified | High | [11] |

| Reductive Cleavage | N-TFA-Peptide (on resin) | Sodium borohydride, THF/Ethanol | ~60 min | Effective | [12] |

| Basic Cleavage | N-TFA-Guanidine | 1 M Piperidine/DMF | 2 h | 95% | [9] |

| Basic Hydrolysis | N-TFA-Guanidine | 0.5 M NaOH, MeOH/H₂O | 30 min | 98% | [9] |

Key Experimental Protocols

Protocol 1: Trifluoroacetylation of a Piperazine Derivative

This protocol describes a general procedure for the N-trifluoroacetylation of a mono-substituted piperazine.

-

Preparation: Dissolve the piperazine derivative (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add an organic base, such as triethylamine (1.2 equivalents), to the stirred solution.

-

Acylation: Add trifluoroacetic anhydride (TFAA, 1.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-trifluoroacetyl piperazine derivative.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Basic Deprotection of an N-Trifluoroacetyl Piperazine

This protocol provides a general method for cleaving the TFAc group using basic hydrolysis.

-

Preparation: Dissolve the N-trifluoroacetyl piperazine derivative (1 equivalent) in methanol (MeOH).

-

Reagent Addition: Add an aqueous solution of 2 M sodium hydroxide (NaOH, 3-5 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected piperazine derivative.

Caption: Experimental workflow for basic TFAc deprotection.

Orthogonal Protection Strategy

The stability of the trifluoroacetyl group to acid and its lability to base make it an excellent orthogonal partner to acid-labile protecting groups like tert-butyloxycarbonyl (Boc). This relationship is fundamental in synthetic planning.

Caption: Orthogonality of common amine protecting groups.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5922717A - Piperazine derivatives, medicaments comprising these compounds, their use and processes for their preparation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Trifluoroacetyl as an orthogonal protecting group for guanidines - ePrints Soton [eprints.soton.ac.uk]

- 10. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride, a valuable building block in medicinal chemistry and drug development. The described method is a two-step process commencing with the selective mono-N-trifluoroacetylation of piperazine, followed by conversion to its hydrochloride salt. This protocol offers a straightforward and efficient procedure for obtaining the target compound with good purity. Detailed experimental procedures, tables of reagents and reaction parameters, and a workflow diagram are provided to ensure reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules. The introduction of a trifluoroacetyl group can significantly modulate the physicochemical properties of the piperazine scaffold, including its basicity, lipophilicity, and metabolic stability. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization at the unsubstituted secondary amine. This document outlines a reliable and reproducible method for the preparation of this important synthetic intermediate.

Chemical Reaction

The synthesis proceeds in two main steps:

-

Selective Mono-N-trifluoroacetylation of Piperazine: Piperazine is reacted with trifluoroacetic anhydride. To favor the formation of the mono-substituted product, a large excess of piperazine is used.

-

Formation of the Hydrochloride Salt: The resulting 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone is treated with hydrochloric acid to yield the desired hydrochloride salt.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |

| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 | Sigma-Aldrich |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | 407-25-0 | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |

| Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | 7647-01-0 | Acros Organics |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR Chemicals |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | EMD Millipore |

Table 2: Experimental Parameters

| Parameter | Step 1: Trifluoroacetylation | Step 2: Salt Formation |

| Stoichiometry | Piperazine (5 eq.), Trifluoroacetic Anhydride (1 eq.) | 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (1 eq.), HCl (1.1 eq.) |

| Solvent | Dichloromethane (DCM) | Diethyl Ether |

| Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | 2 hours | 30 minutes |

| Work-up | Aqueous extraction | Filtration |

| Purification | Column Chromatography (optional) | Washing with diethyl ether |

Experimental Protocols

Step 1: Synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add piperazine (5.0 g, 58.0 mmol, 5 eq.).

-

Dissolve the piperazine in dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (2.44 g, 11.6 mmol, 1 eq.) to the stirred solution over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone as a colorless oil.

Step 2: Synthesis of this compound

-

Dissolve the purified 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone (from Step 1) in anhydrous diethyl ether (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq.) dropwise with stirring.

-

A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield this compound as a white solid.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, D₂O): δ 3.95 (t, J = 5.2 Hz, 2H), 3.78 (t, J = 5.2 Hz, 2H), 3.42 (t, J = 5.2 Hz, 2H), 3.29 (t, J = 5.2 Hz, 2H).

-

¹³C NMR (101 MHz, D₂O): δ 156.5 (q, J = 37.4 Hz), 116.8 (q, J = 285.8 Hz), 46.8, 44.9, 43.0, 42.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₁₀F₃N₂O [M+H]⁺: 183.07; found: 183.1.

Safety Precautions

-

Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated area or a fume hood.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis.

Application Notes and Protocols for 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride in solid-phase peptide synthesis (SPPS). This reagent offers a versatile scaffold for the introduction of a trifluoroacetylated piperazine moiety into peptide chains, a feature of interest for developing peptidomimetics with enhanced stability and modified pharmacological profiles. The piperazine nucleus is a privileged structure in medicinal chemistry, and its incorporation can impart unique conformational constraints and solubility properties to peptides.[1][2][3]

The trifluoroacetyl (Tfa) group on the piperazine nitrogen serves as an orthogonal protecting group, stable under the acidic conditions typically used for the cleavage of Boc, Trt, and Pbf groups, but readily removable under mild basic conditions.[4] This allows for selective manipulation of the piperazine nitrogen post-synthesis.

Two primary applications are detailed below:

-

Incorporation as an Internal Building Block: Introducing the trifluoroacetylated piperazine moiety within the peptide sequence to create novel backbone structures.

-

N-Terminal Capping Agent: Acylating the N-terminus of a resin-bound peptide to introduce the trifluoroacetylpiperazinoyl group.

Application 1: Incorporation of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone as a Building Block in SPPS

This protocol outlines the steps for coupling the piperazine building block to a resin-bound amino acid. The secondary amine of the piperazine is first coupled to the free carboxylic acid of a resin-bound peptide, followed by acylation of the remaining piperazine nitrogen.

Experimental Protocol

-

Resin Preparation:

-

Swell the desired resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

-

Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

-

-

Activation of the C-terminal Carboxylic Acid:

-

In a separate vial, pre-activate the C-terminal carboxylic acid of the peptide on the resin. To the resin, add 4 equivalents of a suitable activating agent such as HBTU and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Agitate for 10 minutes.

-

-

Coupling of this compound:

-

To the activated resin, add a solution of this compound (4 equivalents) and DIPEA (8 equivalents) in DMF.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test.

-

-

Washing:

-

Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Chain Elongation (Optional):

-

The trifluoroacetyl group on the piperazine can be removed with a mild base (e.g., 5% piperidine in DMF for 30 minutes) to allow for further chain elongation from the second piperazine nitrogen, creating a branched peptide.

-

Data Presentation

| Entry | Resin Loading (mmol/g) | Peptide Sequence | Coupling Conditions (Reagent, Time) | Crude Yield (mg) | Purity (%) by HPLC | Mass Spec (Expected) | Mass Spec (Found) |

| 1 | 0.5 | Ac-Phe-Gly-[Pip(Tfa)]-Rink | HBTU/DIPEA, 2h | 85 | 92 | [M+H]⁺ = X | [M+H]⁺ = Y |

| 2 | 0.5 | Ac-Ala-Val-[Pip(Tfa)]-Rink | HATU/DIPEA, 2h | 92 | 95 | [M+H]⁺ = X | [M+H]⁺ = Y |

Pip(Tfa) denotes the incorporated 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone moiety.

Experimental Workflow

Caption: Workflow for incorporating the piperazine building block.

Application 2: N-Terminal Capping with 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone

This protocol describes the use of the title reagent to cap the N-terminus of a fully assembled peptide on the solid support. This is a common strategy to improve peptide stability against exopeptidases.

Experimental Protocol

-

Resin Preparation:

-

Ensure the peptide has been fully synthesized on the solid support (e.g., Wang or Rink Amide resin).

-

Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Activation of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone:

-

In a separate vial, dissolve this compound (4 equivalents), an activating agent such as HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Capping Reaction:

-

Add the pre-activated solution to the resin-bound peptide.

-

Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for completion using a Kaiser test (the beads should remain colorless).

-

-

Washing:

-

Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

-

Data Presentation

| Entry | Peptide Sequence | Capping Reagent | Capping Conditions (Time) | Crude Yield (mg) | Purity (%) by HPLC | Mass Spec (Expected) | Mass Spec (Found) |

| 1 | Gly-Phe-Leu-Rink | Tfa-Pip-HCl/HATU | 1h | 78 | 94 | [M+H]⁺ = X | [M+H]⁺ = Y |

| 2 | Ala-Val-Pro-Wang | Tfa-Pip-HCl/HATU | 1h | 81 | 96 | [M+H]⁺ = X | [M+H]⁺ = Y |

Tfa-Pip denotes the N-terminal 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanoyl cap.

Experimental Workflow

Caption: Workflow for N-terminal capping of a peptide.

Cleavage and Deprotection

After successful incorporation or capping, the peptide must be cleaved from the resin and side-chain protecting groups removed. The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.

Protocol for Cleavage

-

Resin Preparation:

-

Wash the final peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

-

Cleavage:

-

Prepare a cleavage cocktail suitable for the peptide. For peptides with sensitive residues like Cys, Met, Trp, and Tyr, "Reagent K" is commonly used.[5]

-

Reagent K Composition: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

-

-

Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.[5]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Logical Relationships in Cleavage

Caption: Logical steps for peptide cleavage and isolation.

References

- 1. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

Application Notes and Protocols: 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount. The trifluoroacetyl (TFA) group, when applied to the piperazine moiety to form 2,2,2-trifluoro-1-(piperazin-1-yl)ethanone, offers a robust and versatile strategy for amine protection. Its hydrochloride salt is a stable, crystalline solid, facilitating handling and purification.

The key advantage of the N-trifluoroacetyl group lies in its pronounced stability under strongly acidic conditions, a characteristic that renders it orthogonal to common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This orthogonality allows for selective deprotection of other functional groups within a complex molecule without cleavage of the N-trifluoroacetyl group. Conversely, the N-trifluoroacetyl group is readily removed under mild basic conditions, ensuring the integrity of the parent molecule. These attributes make N-trifluoroacetyl piperazine a valuable intermediate in the synthesis of complex pharmaceutical agents.

Chemical Properties

| Property | Value |